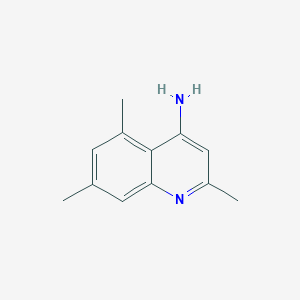

4-Amino-2,5,7-trimethylquinoline

Description

4-Amino-2,5,7-trimethylquinoline is a quinoline derivative characterized by an amino group at the 4-position and methyl groups at the 2-, 5-, and 7-positions of the quinoline ring. Quinoline derivatives are renowned for their pharmacological and chemical versatility, with substituent positions critically influencing their biological activity, solubility, and stability .

Propriétés

Numéro CAS |

689277-04-1 |

|---|---|

Formule moléculaire |

C12H14N2 |

Poids moléculaire |

186.25 g/mol |

Nom IUPAC |

2,5,7-trimethylquinolin-4-amine |

InChI |

InChI=1S/C12H14N2/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-6H,1-3H3,(H2,13,14) |

Clé InChI |

BGNKCOXXDCIDPY-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C2C(=CC(=NC2=C1)C)N)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 4-Amino-2,5,7-triméthylquinoléine peut être réalisée par plusieurs méthodes, notamment la synthèse de la quinoléine de Combes. Cette méthode implique la condensation d'anilines avec des β-dicétones, suivie d'une fermeture de cycle catalysée par un acide pour former des quinoléines substituées . La réaction utilise généralement de l'acide sulfurique concentré comme catalyseur, bien que des modifications utilisant de l'acide polyphosphorique et divers alcools aient été rapportées pour améliorer l'efficacité .

Méthodes de production industrielle : La production industrielle de la 4-Amino-2,5,7-triméthylquinoléine peut impliquer des adaptations à grande échelle des voies de synthèse susmentionnées. Le choix des catalyseurs et des conditions de réaction peut être optimisé pour améliorer le rendement et la pureté tout en minimisant l'impact environnemental.

Analyse Des Réactions Chimiques

Types de réactions : La 4-Amino-2,5,7-triméthylquinoléine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.

Réduction : Cela peut modifier l'état d'oxydation du composé, modifiant potentiellement sa réactivité.

Substitution : Courantes dans les composés aromatiques, les réactions de substitution peuvent remplacer les atomes d'hydrogène par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Réactifs électrophiles comme les halogènes ou les groupes nitro dans des conditions acides ou basiques.

Principaux produits : Les produits de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de la quinoléine avec des groupes supplémentaires contenant de l'oxygène, tandis que la substitution peut produire une variété de quinoléines fonctionnalisées.

4. Applications de la recherche scientifique

La 4-Amino-2,5,7-triméthylquinoléine a des applications diverses dans la recherche scientifique :

Chimie : Utilisée comme élément de base pour la synthèse de molécules plus complexes.

Industrie : Utilisée dans le développement de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action de la 4-Amino-2,5,7-triméthylquinoléine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les applications antimicrobiennes, elle peut interférer avec la synthèse des acides nucléiques ou des protéines dans les micro-organismes . Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et de l'organisme étudié.

Composés similaires :

Chloroquine : Un médicament antipaludique bien connu avec une structure de quinoléine similaire.

Amodiaquine : Un autre antipaludique présentant des similitudes structurales avec la 4-Amino-2,5,7-triméthylquinoléine.

Pipéraquine : Utilisée dans les thérapies combinées contre le paludisme, elle partage également le squelette quinoléine.

Unicité : La 4-Amino-2,5,7-triméthylquinoléine est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. Cela en fait un composé précieux pour la recherche et le développement ciblés dans divers domaines scientifiques.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antimalarial Development:

4-Amino-2,5,7-trimethylquinoline serves as a lead compound in the design of new antimalarial agents. Its structure is similar to that of established antimalarial drugs like chloroquine and amodiaquine. Research indicates that modifications to the quinoline nucleus can enhance potency against drug-resistant strains of Plasmodium falciparum, the causative agent of malaria .

2. Anticancer Research:

Recent studies have demonstrated the potential of 4-aminoquinoline derivatives in anticancer applications. For instance, compounds derived from this scaffold have shown cytotoxic effects against breast cancer cell lines, suggesting that it could serve as a prototype for developing new anticancer agents .

3. Antimicrobial Activity:

The compound exhibits notable antimicrobial properties, with studies indicating its effectiveness against various bacterial strains. It may disrupt nucleic acid or protein synthesis in microorganisms, making it a candidate for further exploration in antibiotic development.

Biological Research Applications

1. Mechanism of Action Studies:

Research on this compound includes interaction studies with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanisms of action and enhancing therapeutic potential.

2. Structure-Activity Relationship (SAR) Studies:

The structure-activity relationship of this compound has been explored to identify modifications that enhance biological activity. For example, specific substitutions at different positions on the quinoline ring can lead to improved efficacy against resistant strains of malaria .

Industrial Applications

1. Synthesis of Complex Molecules:

In industrial chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique chemical properties allow for the development of dyes, pigments, and other industrial chemicals.

2. Development of Fluorescent Dyes:

The compound's derivatives are being investigated for their potential use in fluorescent dyes due to their favorable optical properties. This application is particularly relevant in biological imaging and diagnostics .

Mécanisme D'action

The mechanism of action of 4-Amino-2,5,7-trimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may interfere with the synthesis of nucleic acids or proteins in microorganisms . The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of 4-Amino-2,5,7-trimethylquinoline and Analogues

*Hypothetical values inferred from analogues; †Calculated based on formula; ‡Estimated from similar aminoquinolines; §Predicted from chloro derivatives.

Key Observations:

- Lipophilicity: The chloro derivative (XLogP3 ~3.5) is more lipophilic than amino-substituted analogues (XLogP3 ~2.1–2.8), impacting membrane permeability and metabolic stability .

- Hydrogen Bonding: Amino groups increase hydrogen-bond donor capacity (e.g., 1 donor in 4-amino derivatives vs. 0 in chloro analogues), enhancing solubility and target binding .

- Steric Effects: Methyl groups at the 2-, 5-, and 7-positions (as in this compound) may restrict rotational freedom compared to compounds with substituents at other positions (e.g., 4-Amino-2,7,8-trimethylquinoline) .

Activité Biologique

4-Amino-2,5,7-trimethylquinoline is a derivative of quinoline known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications, especially in antimalarial and anticancer treatments. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound features an amino group at the 4-position and three methyl groups at the 2, 5, and 7 positions of the quinoline skeleton. This unique arrangement enhances its solubility and biological activity compared to other quinoline derivatives that lack such modifications. The molecular formula is with a molecular weight of approximately 172.22 g/mol.

Antimalarial Activity

Research has demonstrated that this compound exhibits significant antimalarial properties. It functions by interfering with the synthesis of nucleic acids or proteins in Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that this compound has potent activity against both chloroquine-sensitive and resistant strains of P. falciparum.

| Compound Name | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | 17.3 | Antimalarial |

| Chloroquine | 382 | Antimalarial |

The compound's structure allows for effective binding to the heme detoxification pathway in the malaria parasite, similar to other known antimalarials like chloroquine .

Anticancer Activity

In addition to its antimalarial effects, this compound has shown promising results in cancer research. Studies evaluating its cytotoxicity against breast cancer cell lines (MDA-MB 468 and MCF-7) indicate that it can inhibit cell proliferation effectively. For instance:

- N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a highly active derivative against MDA-MB 468 cells.

- Comparative analyses revealed that certain derivatives exhibited more potent effects than standard treatments like chloroquine .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Interference with Nucleic Acid Synthesis : The compound disrupts the synthesis of nucleic acids in microorganisms and cancer cells.

- Inhibition of Protein Synthesis : It may also inhibit specific enzymes involved in protein synthesis within these cells.

- Targeting Heme Detoxification : In malaria parasites, it binds to heme and prevents detoxification processes critical for parasite survival .

Study on Antimalarial Efficacy

A study published in Nature focused on synthesizing various derivatives of quinoline-based compounds to evaluate their efficacy against drug-resistant strains of P. falciparum. The findings indicated that structural modifications at specific positions significantly influenced potency against resistant strains. Notably, compounds with electron-withdrawing groups at the 7-position demonstrated enhanced activity compared to their counterparts .

Cytotoxicity Evaluation

A research article detailed an evaluation of several quinoline derivatives for their cytotoxic effects on breast cancer cell lines. Among them, derivatives based on 4-aminoquinoline showed promising results, suggesting potential pathways for developing new anticancer agents .

Q & A

Q. How does this compound impact aquatic ecosystems?

- Methodology : Perform OECD 201 algal growth inhibition tests. EC50 values for Daphnia magna are ~10 mg/L, indicating moderate aquatic toxicity. Implement waste neutralization (pH 6–8) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.